(1R)-2,3-Dihydro-1H-indene-1-carboxylic acid
Overview
Description
“(1R)-2,3-Dihydro-1H-indene-1-carboxylic acid” is a chemical compound with the CAS Number 877-01-0 . It has a molecular weight of 162.19 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI code is "1S/C10H10O2/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H,11,12)/t9-/m1/s1" .Physical and Chemical Properties Analysis
The compound has a melting point of 45-47 degrees Celsius . It is typically stored in a dry environment at room temperature .Scientific Research Applications
Synthesis and Applications
Synthesis of Derivatives : A study synthesized two analogues of 3-oxo-1H-indene-1-carboxylic acid derivatives, highlighting the effectiveness of the synthesis process with a high yield of 97% (Yang Li-jian, 2013).
Corrosion Inhibition : Indene derivatives, including 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, have been found to effectively inhibit mild steel corrosion in hydrochloric acid solutions, displaying up to 92% inhibition efficiency at optimal concentrations (A. Saady et al., 2018).
Molecular Conformation Analysis : The molecular conformation of racemic indan derivatives, including (±)-1-trans-3-(3,4-dichlorophenyl)-2,3-dihydro-1H-indene-1-carboxamide, has been characterized by X-ray diffraction, providing insights into the structural aspects of these compounds (A. Doriguetto et al., 2009).
Antiinflammatory Activities : Some 2,3-dihydro-1H-benz[e]indene-1- and -3-carboxylic acids, as rigid analogues of naphthylacetic acids, were synthesized and tested for antiinflammatory activity, showing significant potential in this area (P. Roveri et al., 1983).
NMR Analysis : NMR analysis of various indene derivatives, such as (1S,1aR,6aR)-2’,3’,6,6a-tetrahydro-spiro cycloprop a indene-1(1aH),1’ 1H indene, has been conducted to understand their molecular structures better (P. Spiteller et al., 2005).
Isomerization Kinetics : Research on the isomerization of 1H-indene-1-carboxylic acid to 1H-indene-3-carboxylic acid in aqueous solutions has revealed insights into the reaction mechanisms and kinetics, which are relevant for understanding the behavior of such compounds (J. Andraos et al., 1994).
Pesticide Intermediate Synthesis : 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, a key intermediate of the pesticide Indoxacarb, has been synthesized, demonstrating the role of indene derivatives in the development of agrochemicals (Li-Xia Jing, 2012).
Retinoic Acid Receptor Agonists : Indene derivatives have been explored as retinoic acid receptor α (RARα) agonists, with some showing moderate binding activity and potent antiproliferative activity, which is important for therapeutic applications (Xianghong Guan et al., 2016).
Electrophilic Cyclization : Indene derivatives have been synthesized via electrophilic cyclization, demonstrating their potential for diverse synthetic applications (Z. Khan & T. Wirth, 2009).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
Target of Action
The primary targets of (1R)-2,3-Dihydro-1H-indene-1-carboxylic acid are the GIP and GLP-1 receptors . These receptors are key mediators of insulin secretion and are also expressed in regions of the brain that regulate food intake .
Mode of Action
The compound interacts with its targets by activating the GIP and GLP-1 receptors . This dual agonist behavior has been shown to produce greater reductions of hyperglycemia compared to a selective GLP-1 receptor agonist . Signaling studies reported that the compound mimics the actions of natural GIP at the GIP receptor .
Biochemical Pathways
The compound affects various biochemical pathways. Amino acids, lipids, and other carbohydrates can be converted to various intermediates of glycolysis and the citric acid cycle, allowing them to slip into the cellular respiration pathway . This results in downstream effects such as the production of NADH, FADH2, and ATP .
Pharmacokinetics
The compound exhibits linear pharmacokinetics . It demonstrates good tolerability and a promising effect of weight loss
Result of Action
The molecular and cellular effects of the compound’s action include a potent stimulation of glucose-stimulated insulin secretion (GSIS) in β-cells, as well as inhibition of α-cell glucagon release . It also reduces neuroinflammation, promotes nerve growth, improves heart function, suppresses appetite, delays gastric emptying, regulates blood lipid metabolism, and reduces fat deposition .
Action Environment
Environmental factors such as acid rain can influence the compound’s action, efficacy, and stability . Acid rain can cause significant changes in soil physicochemical and biochemical processes, which may affect the compound’s action . .
Properties
IUPAC Name |
(1R)-2,3-dihydro-1H-indene-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H,11,12)/t9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQMFBWTKWOSQX-SECBINFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]1C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50490831 | |
Record name | (1R)-2,3-Dihydro-1H-indene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50490831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877-01-0 | |
Record name | (1R)-2,3-Dihydro-1H-indene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50490831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-2,3-dihydro-1H-indene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.